2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
2,2,2-Trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a carbamate derivative characterized by a trichloroethyl group and an (E)-configured ethenyl linker bearing a furan-2-yl substituent. Carbamates are widely used in agrochemicals due to their inhibitory effects on enzymes like acetylcholinesterase. The trichloroethyl group enhances lipophilicity and stability, while the furan moiety may contribute to hydrogen bonding and electronic interactions.
Properties
IUPAC Name |
2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO3/c10-9(11,12)6-16-8(14)13-4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXRMUIEHAGSCD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CNC(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/NC(=O)OCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves several steps. One common method includes the reaction of 2,2,2-trichloroethanol with a suitable carbamate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous processing to maximize efficiency and output .
Chemical Reactions Analysis
2,2,2-Trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological systems, including its potential as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its primary use remains in pest control.
Industry: It is used in the formulation of agricultural products and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission.
Comparison with Similar Compounds
Substituent Effects: Trichloroethyl vs. Trifluoroethyl Groups
- 2,2,2-Trifluoroethyl N-(Furan-2-yl)Carbamate (CAS 1303890-42-7): Molecular Formula: C₇H₆F₃NO₃ vs. C₉H₇Cl₃NO₃ (target compound). Key Differences:
- Stability and Reactivity : Trichloroethyl groups may hydrolyze slower than trifluoroethyl analogs due to steric hindrance from larger chlorine atoms, prolonging environmental persistence .
- Lipophilicity: LogP values are higher for trichloroethyl derivatives (Cl: +0.71 per substituent vs.
Heterocyclic Ring Variations: Furan vs. Thiophene
- Ethyl (E)-3-Hydroxy-2-{N-[2-(Thiophen-2-yl)Ethenyl]Carbamoyl}But-2-Enoate (): Structural Difference: Replaces furan with thiophene. Electronic Properties: Thiophene’s sulfur atom is less electronegative than furan’s oxygen, reducing hydrogen-bonding capacity but increasing π-electron density for hydrophobic interactions . Biological Implications: Thiophene-containing carbamates may exhibit altered target specificity, e.g., interacting with cytochrome P450 enzymes more effectively than furan derivatives.
Linker Modifications: Ethenyl vs. Ethyl Groups
- Ethyl (2-(Furan-3-yl)Ethyl)Carbamate (CAS 137267-49-3): Structure: Ethyl linker instead of ethenyl. Synthetic Accessibility: Ethyl-linked carbamates are synthesized via direct acylation, while ethenyl derivatives may require coupling reactions (e.g., Heck reaction) to retain stereochemistry.
Functional Group Additions: Cyanoacetyl Substituents
- Ethyl N-(2-Cyanoacetyl)Carbamate (CAS 6629-04-5): Key Feature: Incorporates a cyano group adjacent to the carbamate. Reactivity: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis or nucleophilic attack . Biological Activity: Enhanced reactivity may translate to faster enzyme inhibition but shorter environmental half-life compared to the target compound.
Data Tables
Table 1: Physicochemical Properties
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